molecular formula C21H16N2O3 B2991297 N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 887349-32-8

N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B2991297
CAS No.: 887349-32-8
M. Wt: 344.37
InChI Key: XXVZKQFDICMJAH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzoxazole core with a methoxyphenyl and phenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzoxazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The benzoxazole core can interact with various enzymes or receptors, leading to biological effects. The methoxyphenyl and phenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: can be compared with other benzoxazole derivatives, such as:

    2-phenylbenzoxazole: Lacks the methoxyphenyl and carboxamide groups, resulting in different biological activities.

    3-methoxybenzoxazole: Contains a methoxy group but lacks the phenyl and carboxamide groups.

    5-carboxamidebenzoxazole: Contains the carboxamide group but lacks the methoxyphenyl and phenyl groups.

The uniqueness of This compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-25-17-9-5-8-16(13-17)22-21(24)15-10-11-19-18(12-15)20(26-23-19)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVZKQFDICMJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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